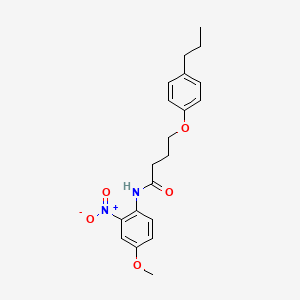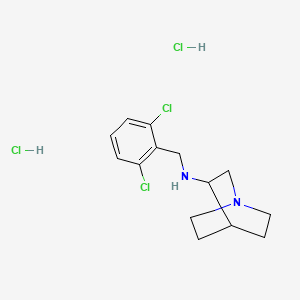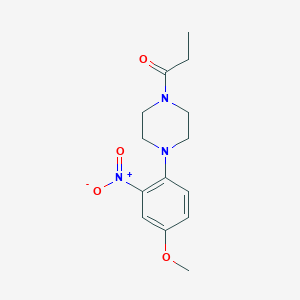![molecular formula C21H24ClN3O2 B4171641 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4171641.png)
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide
Descripción general
Descripción
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential as a research tool in neuroscience and pharmacology. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
CPP acts as a competitive antagonist of the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor by binding to the receptor's glycine site, thereby preventing the binding of glycine, an endogenous co-agonist of the this compound receptor. This results in a decrease in this compound receptor-mediated synaptic transmission and a reduction in neuronal excitability. The blockade of this compound receptors by CPP has been shown to have both acute and long-term effects on synaptic plasticity and behavior.
Biochemical and Physiological Effects:
The blockade of this compound receptors by CPP has been shown to have a wide range of biochemical and physiological effects. For example, CPP has been shown to reduce the induction of long-term potentiation, a cellular mechanism of learning and memory, in the hippocampus. CPP has also been shown to reduce the development of tolerance to opioid analgesics and to attenuate the rewarding effects of drugs of abuse such as cocaine and morphine. In addition, CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP as a research tool is its high potency and selectivity for the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor. This allows for precise manipulation of this compound receptor-mediated synaptic transmission without affecting other neurotransmitter systems. However, one limitation of using CPP is its short half-life, which requires frequent administration in animal experiments. In addition, the use of CPP in human studies is limited by its potential for side effects such as hallucinations and psychosis.
Direcciones Futuras
There are several future directions for research on CPP and the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor. One area of interest is the development of more potent and selective this compound receptor antagonists for use in animal and human studies. Another area of interest is the investigation of the role of the this compound receptor in psychiatric disorders such as depression and schizophrenia. Finally, the development of drugs that can enhance this compound receptor-mediated synaptic transmission may have therapeutic potential in the treatment of neurodegenerative diseases and cognitive disorders.
Aplicaciones Científicas De Investigación
CPP has been widely used as a research tool to investigate the role of the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor in various physiological and pathological processes. For example, CPP has been used to study the mechanisms of synaptic plasticity, long-term potentiation, and long-term depression in the hippocampus, a brain region critical for learning and memory. CPP has also been used to investigate the role of the this compound receptor in pain perception, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-2-21(27)25-12-10-24(11-13-25)19-9-8-17(22)15-18(19)23-20(26)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYVJDYMADKTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4171560.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4171567.png)
![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)


![6-amino-5-cyano-3,4',4',6'-tetramethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4171589.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171596.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4171612.png)
![5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171633.png)
![4-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4171662.png)
![2-amino-6-bromo-3'-methyl-5'-oxo-5',6'-dihydro-2'H-spiro[chromene-4,4'-pyrrolo[2,3-c]pyrazole]-3-carbonitrile](/img/structure/B4171668.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide](/img/structure/B4171670.png)
